molecular formula C13H15N3O4 B1266870 2,6-Bis-(acetoacetamido)-pyridine CAS No. 63896-86-6

2,6-Bis-(acetoacetamido)-pyridine

Cat. No.: B1266870
CAS No.: 63896-86-6
M. Wt: 277.28 g/mol
InChI Key: DHZQCPZPEGHVNI-UHFFFAOYSA-N
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Description

2,6-Bis-(acetoacetamido)-pyridine (2,6-BAP) is a nitrogen-containing heterocyclic compound with a versatile range of applications in organic synthesis, medicinal chemistry, and materials science. It is a highly useful building block for the synthesis of diverse organic compounds, and its unique structure has enabled it to be used in a variety of research applications.

Scientific Research Applications

Chemical Sensing and Detection

2,6-Bis-(acetoacetamido)-pyridine derivatives have been utilized as chemosensors in the detection of various ions. For instance, 2,6-Bis(2-benzimidazolyl)pyridine has been employed as a chemosensor for fluoride ions, using techniques such as UV–vis spectroscopy, fluorescence spectroscopy, and 1 H NMR. It functions as a chemical shift and optical modification-based sensor, indicating its potential in environmental monitoring and analytical chemistry (Chetia & Iyer, 2008). Similarly, it has been used for acetate ion recognition, showing its efficiency as an anion receptor, providing chemical shift and optical modification-based signals for the detection of acetate ions (Chetia & Iyer, 2011).

Spin-transition Materials

The compound has also shown significance in the field of materials science, particularly in the synthesis and study of spin-transition materials. For example, iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines exhibit thermal and light-induced spin-transitions, indicating their potential in the development of advanced materials for information storage or sensors (Pritchard et al., 2009).

Supramolecular Chemistry

In supramolecular chemistry, this compound derivatives have been used to create highly stable supramolecular complexes. These complexes, formed via self-assembly, have high binding affinity, making them useful for chemical and biological recognition applications. For instance, 2,6-Bis(2-benzimidazolyl)pyridine has been reported to form highly stable complexes with urea, indicating its potential in designing sensors or in medicinal chemistry (Chetia & Iyer, 2006).

Properties

IUPAC Name

3-oxo-N-[6-(3-oxobutanoylamino)pyridin-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-8(17)6-12(19)15-10-4-3-5-11(14-10)16-13(20)7-9(2)18/h3-5H,6-7H2,1-2H3,(H2,14,15,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZQCPZPEGHVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=NC(=CC=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60980814
Record name N,N'-(Pyridine-2,6-diyl)bis(3-oxobutanimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60980814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63896-86-6
Record name NSC84170
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Record name N,N'-(Pyridine-2,6-diyl)bis(3-oxobutanimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60980814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-BIS-(ACETOACETAMIDO)-PYRIDINE
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